2,2,2-三氟乙基二甲氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,2-Trifluoroethyl dimethylcarbamate is a compound that has been studied in the context of chromatographic enantioseparation. This process is significant in the pharmaceutical industry for the separation of chiral compounds, which can have different biological activities depending on their enantiomeric form. The compound has been mentioned in the context of rapid syntheses of difluorinated polyols, which are important intermediates in organic synthesis and pharmaceuticals .

Synthesis Analysis

The synthesis of related trifluoroethyl carbamate compounds involves a dehydrofluorination-metallation step followed by a BF3·OEt2 mediated addition to aldehydes. This method has been used to produce a range of allylic alcohols. Subsequent aldol reactions with a second aldehyde and reduction allow for the production of difluorinated polyols, which can then be deprotected . This synthesis route is notable for its rapid and efficient production of complex molecules that are valuable in various chemical industries.

Molecular Structure Analysis

While the specific molecular structure analysis of 2,2,2-trifluoroethyl dimethylcarbamate is not detailed in the provided papers, the related cellulose phenylcarbamate derivatives have been used as chiral stationary phases in high-performance liquid chromatography (HPLC). These derivatives exhibit chiral discrimination, which is a direct consequence of their molecular structure, allowing for the separation of enantiomers in certain compounds .

Chemical Reactions Analysis

The chemical behavior of carbamate derivatives in reactions is crucial for their application in enantioseparation. The cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), a related compound, has shown high chiral recognition ability when used in conjunction with monolithic silica support in HPLC. This has enabled the baseline enantioseparation of chiral compounds in remarkably short times, demonstrating the efficiency of these materials in chemical separations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoroethyl dimethylcarbamate derivatives are essential for their function in chromatographic applications. The fast enantioseparation using cellulose tris(3,5-dimethylphenylcarbamate) coated on monolithic silica support indicates that these compounds have favorable dynamic properties for use in HPLC. The ability to achieve baseline separation in 30 seconds suggests that these materials have excellent mass transfer properties and interact effectively with the compounds being separated .

科学研究应用

抗胆碱酯酶性质:某些喹啉醇的二甲氨基甲酸酯,在结构上与 2,2,2-三氟乙基二甲氨基甲酸酯相关,已被研究其抗胆碱酯酶性质。这些化合物显示出与新斯的明和吡啶斯的明相似的活性,表明它们在涉及胆碱酯酶抑制的医学应用中的潜在用途 (Kitz、Ginsburg 和 Wilson,1967).

碳甲氧化的催化:3 族金属三氟甲磺酸盐,包括 Sc(OTf)3 和 La(OTf)3,已被用作二甲基碳酸酯 (DMC) 与脂肪胺进行碳甲氧化的催化剂,该反应与氨基甲酸酯的合成有关。这些催化剂在温和条件下显示出良好的产率和优异的选择性 (Distaso 和 Quaranta,2004).

三氟乙基化鎓盐的合成:一项关于各种 2,2,2-三氟乙基鎓三氟甲磺酸盐合成的研究,包括用(2,2,2-三氟乙基)苯基碘鎓三氟甲磺酸盐处理叔胺、吡啶和硫化物,证明了这些化合物在生产三氟甲基化烯烃方面的潜力 (Umemoto 和 Gotoh,1991).

乙酰胆碱酯酶的氨基甲酰衍生物:对乙酰胆碱酯酶的氨基甲酰衍生物的研究,涉及与二甲氨基甲酰氟和胆碱的反应,突出了这些化合物对该酶的缓慢抑制效应及其在稀释后缓慢恢复。这项研究有助于理解酶与抑制剂的相互作用 (Wilson、Harrison 和 Ginsburg,1961).

三氟甲基甲醇和酮的合成:1,1-双(二甲氨基)-2,2,2-三氟乙烷(三氟乙醛的合成当量)在缩合反应中的用途已得到探索。该化合物可有效生产三氟甲基甲醇和不饱和酮,显示了其在有机合成中的效用 (Xu 和 Dolbier,1998).

高效液相色谱应用:纤维素三(3,5-二甲苯甲氨基甲酸酯)在高效液相色谱 (HPLC) 中用于快速对映分离,包括 2,2,2-三氟-1-(9-蒽基)乙醇的应用,已得到证实。这表明其在手性分离过程中的潜力 (Chankvetadze、Yamamoto 和 Okamoto,2003).

安全和危害

未来方向

The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry . The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .

属性

IUPAC Name |

2,2,2-trifluoroethyl N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDGUXZHFOUZSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

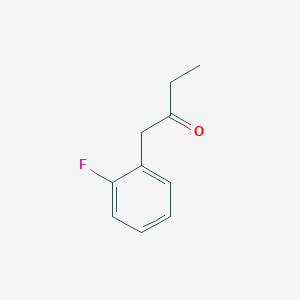

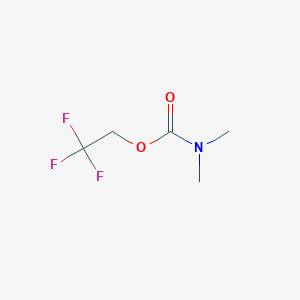

CN(C)C(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572356 |

Source

|

| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl dimethylcarbamate | |

CAS RN |

407-43-2 |

Source

|

| Record name | Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)